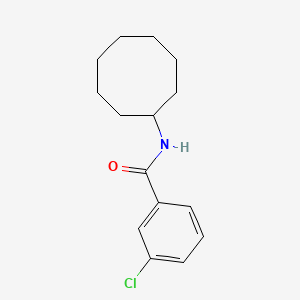

3-chloro-N-cyclooctylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-cyclooctylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO/c16-13-8-6-7-12(11-13)15(18)17-14-9-4-2-1-3-5-10-14/h6-8,11,14H,1-5,9-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQICCHSWTFUHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324376 | |

| Record name | 3-chloro-N-cyclooctylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649011 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

339018-59-6 | |

| Record name | 3-chloro-N-cyclooctylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro N Cyclooctylbenzamide

Retrosynthetic Analysis and Strategic Disconnections for Benzamide (B126) Scaffolds

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-substituted benzamide scaffolds like 3-chloro-N-cyclooctylbenzamide, the most logical and common strategic disconnection occurs at the amide C-N bond. This bond is typically formed in the final stages of the synthesis. This disconnection simplifies the target molecule into two key synthons: an acyl cation derived from 3-chlorobenzoic acid and an amino nucleophile equivalent of cyclooctylamine. These conceptual fragments correspond to the practical starting materials, 3-chlorobenzoic acid (or its activated derivatives) and cyclooctylamine.

Precursor Selection for 3-chlorobenzoic Acid and Cyclooctylamine Moieties

The selection of appropriate precursors is critical for an efficient synthesis. The two primary moieties for this compound are derived from 3-chlorobenzoic acid and cyclooctylamine.

3-Chlorobenzoic Acid: This precursor is commercially available but can also be synthesized through well-established laboratory procedures. One common method is the oxidation of 3-chlorotoluene. wikipedia.org Another documented approach involves the diazotization of 5-chloroanthranilic acid followed by a Sandmeyer-type reaction. prepchem.com

Cyclooctylamine: This primary amine is also a commercially available reagent. nih.gov For synthetic preparation, standard methods of amine synthesis can be employed. A common laboratory-scale route would be the reductive amination of cyclooctanone (B32682). This process involves the reaction of cyclooctanone with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ (e.g., using sodium cyanoborohydride or catalytic hydrogenation) to yield cyclooctylamine. Another viable method is the reduction of cyclooctanone oxime.

| Precursor | Common Synthetic Route | Starting Material(s) |

|---|---|---|

| 3-Chlorobenzoic Acid | Oxidation | 3-Chlorotoluene |

| 3-Chlorobenzoic Acid | Diazotization/Sandmeyer Reaction | 5-Chloroanthranilic Acid |

| Cyclooctylamine | Reductive Amination | Cyclooctanone, Ammonia |

| Cyclooctylamine | Oxime Reduction | Cyclooctanone Oxime |

Exploration of Alternative Starting Materials

Beyond the direct use of a carboxylic acid and an amine, alternative starting materials can be considered, often involving more reactive species to facilitate the amide bond formation.

Acyl Halides : Instead of 3-chlorobenzoic acid, its corresponding acyl chloride, 3-chlorobenzoyl chloride, can be used. This highly electrophilic species reacts readily with amines, often providing high yields under mild conditions. It can be prepared from the carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.uk

Esters : Esters can undergo aminolysis to form amides. algoreducation.com For instance, methyl 3-chlorobenzoate (B1228886) could react with cyclooctylamine, typically under heat, to produce the target amide and methanol. This method is generally less reactive than using acyl chlorides.

Nitriles : The Ritter reaction provides a pathway to N-substituted amides from a nitrile and a compound capable of forming a stable carbocation, such as a tertiary alcohol in a strong acid environment. While less direct for this specific target, it represents an alternative disconnection strategy.

Benzylamines and Benzyl (B1604629) Cyanides : Oxidative amidation methods can form benzamides from precursors like benzylamines or benzyl cyanides, representing a different synthetic paradigm. researchgate.net

Classical and Contemporary Approaches to Amide Bond Formation

The formation of the amide bond is the crucial step in the synthesis of this compound. This can be achieved through a variety of methods, ranging from classical stoichiometric reactions to modern catalytic protocols. algoreducation.comlibretexts.org

Direct Coupling Reactions Utilizing Stoichiometric Reagents and Activating Agents

The direct condensation of a carboxylic acid and an amine is often slow and requires high temperatures due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com To overcome this, stoichiometric activating agents or coupling reagents are widely used to convert the carboxylic acid's hydroxyl group into a better leaving group. hepatochem.com

These reagents facilitate the formation of a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. fishersci.co.ukhepatochem.com Common classes of these reagents include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are staples of amide synthesis. fishersci.co.ukhepatochem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk A significant drawback of DCC is the formation of a dicyclohexylurea byproduct that can be difficult to remove, whereas the byproduct from EDC is water-soluble. peptide.com

Phosphonium and Uronium/Aminium Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that lead to rapid reaction times and minimal side reactions. fishersci.co.ukcatalyticamidation.info These reagents often generate active ester intermediates in the presence of a base, which then react with the amine. fishersci.co.uk Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used with carbodiimides to suppress side reactions and reduce racemization when working with chiral substrates. hepatochem.com

| Reagent Class | Examples | Mechanism/Intermediate | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | O-acylisourea | Widely available, effective | Stoichiometric waste, potential for side reactions |

| Phosphonium Salts | BOP, PyBOP | Active Ester | High efficiency, low racemization | Higher cost, phosphine (B1218219) oxide byproduct |

| Uronium/Aminium Salts | HBTU, HATU | Active Ester | Very fast reactions, high yields | Higher cost, potential reaction with amine |

Catalyst-Mediated Amidation Protocols: Scope and Limitations

In a drive towards greener and more atom-economical chemistry, significant research has focused on the catalytic direct formation of amides from carboxylic acids and amines, where the only byproduct is water. catalyticamidation.info

Boron-Based Catalysts : Boronic acids and boric acid have emerged as effective catalysts for direct amidation. ucl.ac.uk These reactions typically require the removal of water, either azeotropically with a Dean-Stark apparatus or by using molecular sieves, and can often be run at lower temperatures than uncatalyzed thermal condensations. mdpi.comucl.ac.uk Mechanistic studies suggest that the active catalytic species may involve a dimeric B-X-B motif that activates the carboxylic acid while delivering the amine nucleophile. nih.gov While effective for many substrates, the scope can be limited, with challenging substrates like certain anilines or amino acids showing lower reactivity. ucl.ac.uk

Metal-Based Catalysts : Various transition metals have been employed to catalyze amide bond formation. Ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines to yield amides. sigmaaldrich.com Zirconium and Titanium-based catalysts have also been reported for the direct amidation of carboxylic acids under anhydrous conditions. acs.org These methods offer alternative reactivity but can be sensitive to functional groups and may require specific, anhydrous conditions.

Multi-Component Reactions for Benzamide Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer a powerful strategy for rapidly building molecular complexity. rsc.org Several MCRs can be adapted for the synthesis of benzamide derivatives.

A notable example is the reaction of arynes, isocyanides, and water. acs.org In the context of this compound, this could theoretically be achieved by generating 3-chlorobenzyne (an aryne intermediate) in the presence of cyclooctyl isocyanide. The subsequent addition of water to an intermediate would furnish the final benzamide product. acs.org This approach constructs the molecule in a highly convergent fashion. Other MCRs, such as the Ugi reaction, are powerful tools for generating libraries of amide-containing compounds, though they may be less direct for synthesizing a specific, simple target like this compound. rsc.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the synthesis of this compound requires careful consideration of various reaction parameters. The goal is to maximize the conversion of reactants to the desired product while minimizing side reactions and simplifying purification.

The choice of solvent is critical in amide synthesis as it influences reactant solubility, reaction rate, and the stability of intermediates and transition states. Amide bond formation, particularly when starting from a carboxylic acid and an amine, often involves coupling agents. The efficiency of these reactions is highly dependent on the solvent system.

Dipolar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are commonly used for amide synthesis due to their ability to dissolve a wide range of reactants and reagents. rsc.orgresearchgate.net However, their use is increasingly scrutinized due to health and environmental concerns. rsc.orgresearchgate.net The reaction temperature is another key variable. Typically, these reactions are conducted at temperatures ranging from 0 °C to room temperature to control the reactivity of the activated carboxylic acid and prevent side reactions. For less reactive substrates, moderate heating may be necessary to drive the reaction to completion.

Below is a representative data table illustrating the hypothetical effect of different solvents and temperatures on the yield of this compound, assuming a standard coupling reaction between 3-chlorobenzoic acid and cyclooctylamine.

Table 1: Hypothetical Influence of Solvent and Temperature on the Synthesis of this compound

| Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

|---|---|---|---|

| Dichloromethane (DCM) | 0 to 25 | 12 | 85 |

| N,N-Dimethylformamide (DMF) | 25 | 8 | 90 |

| Tetrahydrofuran (THF) | 25 | 16 | 80 |

| Acetonitrile | 50 | 6 | 75 |

Stoichiometric control is fundamental to maximizing product yield and minimizing waste. In the synthesis of this compound from 3-chlorobenzoic acid and cyclooctylamine, the reaction typically requires a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). ucl.ac.uk

The molar ratio of the reactants and the coupling agent is a critical parameter. Using a slight excess of the amine (cyclooctylamine) or the acid can sometimes be beneficial, but a significant excess can complicate purification. The loading of the coupling agent is also crucial; typically, 1.0 to 1.5 equivalents are used. Overloading the coupling agent does not necessarily improve the yield and leads to more byproducts, which can be difficult to remove. ucl.ac.uk

For instance, if using 3-chlorobenzoyl chloride as the starting material, the stoichiometry is more direct. The reaction with cyclooctylamine would ideally be in a 1:1 molar ratio. However, a base, often in excess (e.g., 2 equivalents), is required to neutralize the hydrogen chloride byproduct.

Table 2: Hypothetical Effect of Stoichiometry on Product Yield

| 3-chlorobenzoic acid (equiv.) | Cyclooctylamine (equiv.) | Coupling Agent (EDC) (equiv.) | Base (DIPEA) (equiv.) | Hypothetical Yield (%) |

|---|---|---|---|---|

| 1.0 | 1.0 | 1.1 | 1.2 | 85 |

| 1.0 | 1.2 | 1.1 | 1.5 | 92 |

| 1.2 | 1.0 | 1.1 | 1.2 | 88 |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on improving the environmental profile of the process by enhancing efficiency, using safer materials, and reducing waste. nih.gov

Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. Traditional amide synthesis methods that use stoichiometric coupling agents often have poor atom economy because the coupling agent is converted into a large byproduct that must be removed and discarded. sciepub.com

For the synthesis of this compound, a higher atom economy can be achieved through catalytic methods. For example, direct amidation of 3-chlorobenzoic acid with cyclooctylamine using a catalyst like boric acid avoids the need for stoichiometric activating agents, with water being the only byproduct. sciepub.comresearchgate.net This approach significantly improves the atom economy compared to methods using coupling reagents or converting the acid to an acid chloride first. sciepub.com

A key aspect of green chemistry is the replacement of hazardous substances with safer alternatives. sciepub.com In the context of synthesizing this compound, this involves moving away from hazardous solvents like DMF and chlorinated solvents like DCM. rsc.orgresearchgate.net

Greener solvent alternatives that have been explored for amide bond formation include bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and in some cases, water. nih.govbohrium.comrsc.org These solvents are less toxic and have a better environmental footprint. bohrium.com Similarly, the use of catalysts like boric acid or enzymatic catalysts (e.g., Candida antarctica lipase (B570770) B) can replace toxic and hazardous coupling agents. nih.govsciepub.com

Table 3: Comparison of Green and Traditional Solvents for Amide Synthesis

| Solvent | Classification | Key Considerations |

|---|---|---|

| Dichloromethane (DCM) | Traditional | Effective but a suspected carcinogen and environmentally persistent. rsc.org |

| N,N-Dimethylformamide (DMF) | Traditional | High boiling point, effective, but has reproductive toxicity concerns. rsc.orgucl.ac.uk |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Derived from biomass, lower toxicity, good alternative to THF and DCM. nih.govbohrium.com |

| Cyclopentyl methyl ether (CPME) | Green | High boiling point, low water solubility, stable, and considered a green solvent. nih.gov |

Waste minimization in the synthesis of this compound can be achieved through several strategies. One-pot synthesis, where multiple reaction steps are carried out in the same vessel, can reduce waste by eliminating the need for intermediate workup and purification steps, which saves on solvents and materials. rsc.org

Energy Efficiency in Reaction Design (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes. This rapid heating, along with the potential for higher yields and cleaner reaction profiles, contributes to a more energy-efficient synthetic process.

The application of microwave irradiation has been successfully demonstrated in the synthesis of various substituted benzamides. For instance, a copper-catalyzed synthesis of substituted benzamides via decarboxylative C-N cross-coupling was significantly expedited using microwave assistance, with reactions completing in 12-15 minutes and yielding products in the range of 93-99%. nih.gov Another study highlighted the synthesis of benzamides through the microwave-assisted ring opening of 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone, which proved difficult under conventional heating. researchgate.net

While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the general principles and observed benefits for other benzamides are highly applicable. The synthesis would typically involve the reaction of 3-chlorobenzoyl chloride with cyclooctylamine, or a related coupling reaction, under microwave irradiation. The anticipated advantages would include a significant reduction in the energy required to drive the reaction to completion and a potential increase in product yield.

To illustrate the potential energy and time savings, the following table compares a hypothetical conventional synthesis with a projected microwave-assisted synthesis for a generic benzamide formation.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Energy Input | High (prolonged heating) | Low (short, targeted heating) |

| Solvent Volume | Often larger volumes required | Can often be reduced |

| Yield | Variable | Often higher |

| By-product Formation | Can be significant | Often reduced |

This table is a generalized representation and actual results for this compound may vary.

Novel Synthetic Routes and Process Intensification Techniques (e.g., Flow Chemistry)

Flow chemistry, or continuous flow synthesis, represents a paradigm shift in chemical manufacturing, moving from traditional batch processing to a continuous production model. This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless integration of reaction and purification steps. These features make it an ideal platform for process intensification, leading to more efficient, scalable, and sustainable chemical production.

The synthesis of amides, including benzamides, has been a subject of investigation within the realm of flow chemistry. researchgate.net Continuous flow systems have been developed for direct amide formation, offering a simplified and more atom-economical approach compared to traditional methods that often require hazardous reagents or expensive coupling agents. rsc.org For example, a direct flow-based synthesis of amides using carbon disulfide as a coupling agent and alumina (B75360) as a heterogeneous Lewis acid catalyst has been reported, demonstrating the robustness and reusability of such systems. rsc.org

In the context of this compound, a continuous flow process could be designed where streams of 3-chlorobenzoyl chloride and cyclooctylamine are mixed and reacted in a microreactor or a packed-bed reactor. The precise control over stoichiometry, temperature, and residence time afforded by the flow system would allow for optimization of the reaction to maximize yield and minimize by-product formation.

The table below outlines a conceptual comparison between a traditional batch synthesis and a continuous flow synthesis for the production of an N-substituted benzamide.

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Challenging, often requires re-optimization | Readily scalable by extending operation time |

| Safety | Handling of large quantities of reagents poses risks | Small reaction volumes enhance safety |

| Heat Transfer | Inefficient, can lead to hotspots and side reactions | Highly efficient, ensuring uniform temperature |

| Process Control | Limited control over mixing and temperature gradients | Precise control over all reaction parameters |

| Productivity | Limited by batch size and cycle time | High productivity through continuous operation |

This table provides a conceptual overview. Specific parameters would need to be developed for the synthesis of this compound.

Chemical Reactivity and Transformational Chemistry of 3 Chloro N Cyclooctylbenzamide

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of these reactions are profoundly influenced by the electronic properties of the substituents already present on the ring. wikipedia.org

Regioselectivity and Directing Effects of Substituents

In 3-chloro-N-cyclooctylbenzamide, the benzene ring is substituted with a chloro group and an N-cyclooctylcarboxamide group. Both of these substituents influence where incoming electrophiles will attack the ring.

Chloro Group: The chlorine atom is an ortho-, para-directing group. pressbooks.pubaskfilo.com Although it is an electronegative atom that deactivates the ring towards electrophilic attack through its inductive effect, it possesses lone pairs of electrons that can be donated to the ring via resonance. This resonance effect preferentially stabilizes the intermediates formed during ortho and para attack. askfilo.com

N-cyclooctylcarboxamide Group: The N-cyclooctylcarboxamide group (-CONH-cyclooctyl) is generally considered an activating group and is also ortho-, para-directing. pressbooks.pub The nitrogen atom's lone pair can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

When both an activating, ortho-, para-directing group and a deactivating, ortho-, para-directing group are present on a benzene ring, the activating group typically governs the regioselectivity of the reaction. Therefore, the N-cyclooctylcarboxamide group would be the dominant directing group in this compound. The incoming electrophile would be directed to the positions ortho and para to the amide group. Given that the chloro group is at the meta position relative to the amide, the primary substitution products would be at the positions ortho and para to the amide group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Electrophilic Attack | Predicted Major/Minor Product | Rationale |

|---|---|---|

| C2 | Minor | Ortho to the amide group, but sterically hindered by the adjacent chloro and amide groups. |

| C4 | Major | Para to the amide group, sterically accessible. |

| C6 | Major | Ortho to the amide group, sterically accessible. |

Mechanistic Pathways of Aromatic Functionalization

The general mechanism for electrophilic aromatic substitution involves a two-step process:

Formation of the Sigma Complex (Arenium Ion): The aromatic ring's π electrons attack the electrophile (E+), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The formation of this intermediate is the rate-determining step. youtube.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. studysmarter.co.uk

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). youtube.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. researchgate.net

Transformations Involving the Amide Functional Group

The amide group in this compound is a key site for chemical transformations, offering pathways to a variety of other functional groups.

Hydrolysis and Amide Cleavage Reactions under Various Conditions

Amide bonds can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield a carboxylic acid and an amine.

Acid-Catalyzed Hydrolysis: This process involves the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon. This is generally a slower process than acid-catalyzed hydrolysis because the amide is less reactive to nucleophiles.

Specialized reagents and conditions can also be employed for amide cleavage. For example, transition metal complexes have been shown to catalyze the cleavage of amide bonds under mild conditions. nih.govrsc.org

Reduction Strategies for the Amide Carbonyl Moiety

The amide carbonyl group can be reduced to an amine. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). This reaction converts the N-acyl group into an N-alkyl group, yielding N-(3-chlorobenzyl)cyclooctanamine.

N-Substitution and Derivatization Reactions at the Cyclooctyl Nitrogen

The nitrogen atom of the amide in this compound is generally not nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. However, under strongly basic conditions, the N-H proton can be removed to form an amidate anion. This anion is a more potent nucleophile and can react with electrophiles, such as alkyl halides, to achieve N-alkylation.

Furthermore, enzymatic methods are emerging for the N-amidation of nitrogen-containing heterocyclic compounds, which could potentially be adapted for the derivatization of compounds like this compound. nih.gov

Table 2: Summary of Potential Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃) / Catalyst (e.g., FeBr₃, H₂SO₄) | Substituted Benzene Ring |

| Amide Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid and Amine |

| Amide Hydrolysis (Basic) | OH⁻, heat | Carboxylate and Amine |

| Amide Reduction | 1. LiAlH₄, 2. H₂O | Secondary Amine |

| N-Alkylation | 1. Strong Base (e.g., NaH), 2. Alkyl Halide (R-X) | N,N-Disubstituted Amide |

Reactions Pertaining to the Cyclooctyl Moiety

The eight-membered cyclooctyl ring, a significant feature of this compound, introduces specific stereochemical and conformational complexities that influence its reactivity. Its size and flexibility allow for a variety of conformations, which can impact the accessibility of its C-H bonds for functionalization.

The conformational landscape of the cyclooctyl ring is intricate, with several low-energy conformations being accessible at room temperature. The most stable conformations are typically boat-chair and crown forms. The specific conformation adopted by the cyclooctyl moiety in this compound can be influenced by the steric bulk of the benzamide (B126) group and by intermolecular interactions in different phases (solution vs. solid state).

In any chemical transformation involving the cyclooctyl ring, the pre-existing conformational equilibrium will play a crucial role. For instance, a reagent might selectively react with a specific, albeit less populated, conformation. This can lead to a product distribution that does not directly reflect the ground-state conformational populations. The stereochemical outcome of such reactions, whether they proceed via diastereoselective or enantioselective pathways, is intrinsically linked to the three-dimensional arrangement of the cyclooctyl ring during the reaction.

While specific studies on this compound are not available, research on other N-substituted cycloalkyl amides has shown that the amide substituent can direct incoming reagents to a particular face of the ring, leading to stereocontrol. The N-H bond of the amide can also participate in hydrogen bonding, further influencing the transition state geometry and, consequently, the stereochemical outcome.

Table 1: Potential Influence of Cyclooctyl Conformation on Reactivity

| Conformation | Relative Energy | Accessibility of C-H Bonds | Potential Reaction Outcome |

|---|---|---|---|

| Boat-Chair | Low | Mixed (axial and equatorial-like positions) | Complex mixture of products |

| Crown | Higher | More defined pseudo-axial and pseudo-equatorial positions | Potentially higher stereoselectivity |

Note: This table is illustrative and based on general principles of cyclooctane (B165968) conformational analysis. The actual energy differences and reactivity patterns for this compound would require specific experimental or computational investigation.

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis for introducing new functional groups without pre-functionalized starting materials. The cyclooctyl ring of this compound presents multiple C-H bonds that could, in principle, be targeted for activation.

Transition metal-catalyzed C-H activation is a prominent strategy for such transformations. In the context of this compound, the amide group could act as a directing group, coordinating to a metal catalyst and bringing it into close proximity with specific C-H bonds on the cyclooctyl ring. This directed C-H activation would likely favor functionalization at the C2 or C8 positions of the cyclooctyl ring due to the formation of a stable five- or six-membered metallacycle intermediate.

While no specific C-H activation studies on this compound have been reported, extensive research on other N-alkyl and N-cycloalkyl amides demonstrates the feasibility of this approach. For example, palladium, rhodium, and ruthenium catalysts have been successfully employed for the arylation, alkenylation, and carbonylation of C(sp³)-H bonds directed by amide groups. The chloro-substituent on the benzoyl moiety is not expected to significantly interfere with this type of chemistry and could potentially be used for subsequent cross-coupling reactions.

Table 2: Hypothetical C-H Functionalization Reactions on the Cyclooctyl Moiety

| Reaction Type | Potential Reagent | Catalyst | Expected Product |

|---|---|---|---|

| Arylation | Aryl halide | Pd(OAc)₂ | 3-chloro-N-(2-arylcyclooctyl)benzamide |

| Alkenylation | Alkene | [RhCp*Cl₂]₂ | 3-chloro-N-(2-alkenylcyclooctyl)benzamide |

Note: The reactions and products listed are hypothetical and based on known C-H activation methodologies applied to related amide systems.

Mechanistic Investigations of Key Transformations

Understanding the detailed mechanisms of chemical reactions is fundamental to optimizing reaction conditions and designing new transformations. For a molecule like this compound, mechanistic studies would focus on elucidating the pathways of reactions involving the amide bond, the aromatic ring, or the cyclooctyl moiety.

Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of reactants, catalysts, and other species. For a hypothetical reaction on this compound, such as the directed C-H activation of the cyclooctyl ring, kinetic analysis could help to identify the rate-determining step and provide insights into the composition of the transition state.

Spectroscopic methods are invaluable for identifying reaction intermediates and characterizing their structures. For instance, in-situ infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy could be used to monitor the progress of a reaction in real-time, potentially allowing for the detection of short-lived intermediates. For example, in a metal-catalyzed reaction, spectroscopic techniques might help to characterize the coordination of the amide to the metal center.

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Transition state theory allows for the calculation of the structure and energy of the transition state, which is the highest energy point along the reaction coordinate. By mapping the entire energy profile of a reaction, from reactants to products through the transition state, chemists can gain a deep understanding of the factors that control the reaction's feasibility and selectivity.

For this compound, computational methods could be employed to:

Model the conformational landscape of the cyclooctyl ring and its influence on reactivity.

Calculate the energy barriers for different potential reaction pathways, for example, C-H activation at different positions on the cyclooctyl ring.

Investigate the structure of the transition states to understand the origins of stereoselectivity in reactions involving the cyclooctyl moiety.

These computational studies, when combined with experimental data from kinetic and spectroscopic investigations, can provide a comprehensive picture of the reaction mechanism.

Table 3: Commonly Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Rhodium(III) chloride hydrate |

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 3 Chloro N Cyclooctylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete bonding framework of 3-chloro-N-cyclooctylbenzamide.

Proton (¹H) NMR Spectroscopic Techniques for Hydrogen Connectivity

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. In this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the protons of the cyclooctyl ring.

The four protons on the 3-chlorophenyl ring are anticipated to appear in the aromatic region (δ 7.0-8.0 ppm). The proton at the C2 position, being ortho to the carbonyl group, would likely be a singlet or a narrow triplet. The protons at C4, C5, and C6 will exhibit characteristic splitting patterns (triplet, doublet of doublets) based on their coupling with adjacent protons. The amide proton (N-H) is expected to appear as a broad singlet or a doublet around δ 6.0-8.0 ppm, with its chemical shift being sensitive to solvent and temperature. The methine proton on the cyclooctyl ring directly attached to the nitrogen atom will be deshielded and is predicted to resonate around δ 4.0 ppm. The remaining 14 protons of the cyclooctyl methylene groups would produce complex, overlapping multiplets in the aliphatic region (δ 1.2-2.0 ppm).

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. The spectrum for this compound is expected to display 15 distinct signals, corresponding to the 15 carbon atoms in the structure, assuming conformational flexibility does not lead to signal averaging for the cyclooctyl ring at the measurement temperature.

The carbonyl carbon (C=O) of the amide group is the most deshielded, with a predicted chemical shift in the range of δ 165-168 ppm. The aromatic carbons will appear between δ 125-138 ppm, with the carbon atom bonded to the chlorine atom (C3) showing a characteristic shift around δ 134 ppm. The ipso-carbon (C1) attached to the carbonyl group is also distinct. The cyclooctyl carbons are expected in the aliphatic region, with the methine carbon (Cα) bonded to the nitrogen appearing around δ 50 ppm and the methylene carbons resonating between δ 23-35 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~166.0 |

| C1 (Aromatic) | - | ~136.5 |

| C2 (Aromatic) | ~7.75 (s) | ~129.5 |

| C3 (Aromatic) | - | ~134.8 |

| C4 (Aromatic) | ~7.45 (d) | ~127.8 |

| C5 (Aromatic) | ~7.35 (t) | ~130.0 |

| C6 (Aromatic) | ~7.65 (d) | ~125.9 |

| N-H | ~6.5 (br d) | - |

| Cα (Cyclooctyl) | ~4.1 (m) | ~50.2 |

| Cβ (Cyclooctyl) | ~1.5-1.9 (m) | ~32.5 |

| Cγ (Cyclooctyl) | ~1.5-1.9 (m) | ~25.0 |

| Cδ (Cyclooctyl) | ~1.5-1.9 (m) | ~27.0 |

| Cε (Cyclooctyl) | ~1.5-1.9 (m) | ~27.0 |

Note: Predicted values are based on analogous structures and standard chemical shift increments. Actual experimental values may vary. s=singlet, d=doublet, t=triplet, m=multiplet, br=broad.

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between adjacent protons on the aromatic ring (e.g., H4 with H5, H5 with H6) and throughout the cyclooctyl ring, confirming the sequence of methylene groups. A crucial correlation between the N-H proton and the Cα-H of the cyclooctyl ring would establish the N-cyclooctyl connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of carbon signals based on the already assigned proton spectrum. For instance, the proton signal at ~4.1 ppm would correlate with the carbon signal at ~50.2 ppm, assigning them to the Cα-H and Cα, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is vital for connecting different fragments of the molecule. Key HMBC correlations would include:

The N-H proton and the Cα-H proton of the cyclooctyl ring showing a correlation to the amide carbonyl carbon (C=O).

The aromatic protons H2 and H6 showing correlations to the carbonyl carbon (C=O).

The Cα-H proton showing correlations to the Cβ carbons of the cyclooctyl ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Characterization of Amide, C-Cl, and Aromatic Vibrational Modes

The IR spectrum of this compound would show several characteristic absorption bands that confirm its structure.

Amide Vibrations: A sharp absorption band around 3300 cm⁻¹ corresponds to the N-H stretching vibration. masterorganicchemistry.com The strong C=O stretching vibration (Amide I band) is expected in the region of 1640-1670 cm⁻¹. masterorganicchemistry.com The Amide II band, which arises from N-H bending and C-N stretching, should appear around 1540-1560 cm⁻¹.

Aromatic Vibrational Modes: Aromatic C-H stretching vibrations are typically observed as a series of weaker bands just above 3000 cm⁻¹. C=C stretching vibrations within the benzene (B151609) ring usually produce bands in the 1600-1450 cm⁻¹ region.

Aliphatic and C-Cl Vibrations: The C-H stretching vibrations of the cyclooctyl ring's methylene groups are expected to appear as strong bands just below 3000 cm⁻¹. The C-Cl stretching vibration gives a strong absorption in the fingerprint region, typically between 700 and 800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Amide | N-H Stretch | ~3300 |

| Amide | C=O Stretch (Amide I) | ~1650 |

| Amide | N-H Bend / C-N Stretch (Amide II) | ~1550 |

| Aromatic Ring | C-H Stretch | ~3050-3100 |

| Aromatic Ring | C=C Stretch | ~1600, 1580, 1475 |

| Cyclooctyl Ring | C-H Stretch | ~2850-2950 |

| Chloroalkane | C-Cl Stretch | ~750 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₅H₂₀ClNO), the calculated monoisotopic mass is approximately 265.12 g/mol .

The mass spectrum would exhibit a characteristic molecular ion peak (M⁺) at m/z 265. A key feature would be the presence of an M+2 peak at m/z 267, with an intensity of about one-third that of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). docbrown.info

Common fragmentation pathways for N-substituted benzamides include cleavage of the amide bond.

Alpha-cleavage: Cleavage of the C-N bond can lead to the formation of the 3-chlorobenzoyl cation at m/z 139 (for ³⁵Cl) and 141 (for ³⁷Cl). This is often a very prominent peak.

McLafferty Rearrangement: While less common for this specific structure, rearrangement followed by fragmentation could occur.

Fragmentation of the Cyclooctyl Group: Loss of the cyclooctyl group via cleavage of the N-Cα bond would result in the 3-chlorobenzamide radical cation. Fragmentation can also occur within the cyclooctyl ring itself, leading to a series of smaller aliphatic fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion Structure |

| 265 | 267 | [C₁₅H₂₀ClNO]⁺˙ (Molecular Ion) |

| 139 | 141 | [C₇H₄ClO]⁺ (3-chlorobenzoyl cation) |

| 111 | 113 | [C₆H₄Cl]⁺ (Chlorophenyl cation) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. While experimental HRMS data for this compound is not publicly available, the expected theoretical values can be calculated. The molecular formula of this compound is C₁₅H₂₀ClNO.

The exact mass is determined by summing the masses of the most abundant isotopes of each element. The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl, would result in a characteristic isotopic pattern for the molecular ion [M]⁺. The peak corresponding to the molecule containing ³⁵Cl will be more abundant (approximately 75.77%) than the peak for the molecule with ³⁷Cl (approximately 24.23%), with a mass difference of approximately 2 Da.

Table 1: Theoretical Exact Mass and Isotopic Pattern for the Molecular Ion of this compound

| Ion Formula | Isotope Composition | Theoretical m/z | Relative Abundance (%) |

|---|---|---|---|

| [C₁₅H₂₀³⁵ClNO]⁺ | ¹²C₁₅¹H₂₀³⁵Cl¹⁴N¹⁶O | 265.1233 | 100.00 |

This table presents theoretical data as experimental results for this compound are not available.

Analysis of Fragmentation Patterns for Structural Information

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation (e.g., through electron impact), it breaks into smaller, characteristic charged fragments. The fragmentation pattern is predictive of the molecule's structure.

Key predicted fragmentation pathways for this compound would include:

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of the 3-chlorobenzoyl cation.

Cleavage of the amide bond (C-N bond), resulting in the formation of the 3-chlorobenzoyl cation and a cyclooctylamino radical, or a cyclooctyl cation and a 3-chlorobenzamide radical.

Loss of the chlorine atom from the benzoyl ring.

Fragmentation of the cyclooctyl ring.

Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| Predicted Fragment Ion | m/z (for ³⁵Cl) | Proposed Structure |

|---|---|---|

| [C₇H₄³⁵ClO]⁺ | 139 | 3-chlorobenzoyl cation |

| [C₆H₄³⁵Cl]⁺ | 111 | 3-chlorophenyl cation |

| [C₈H₁₅]⁺ | 111 | Cyclooctyl cation |

This table contains predicted data based on general fragmentation principles as specific experimental data for this compound is not available.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the arrangement of atoms within a crystal. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, a detailed three-dimensional model of the molecule and its packing in the crystal lattice can be generated.

Single Crystal X-ray Crystallography for Absolute Configuration and Molecular Packing

Single crystal X-ray crystallography provides the most precise and unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of the closely related compound, 3-chloro-N-cyclohexylbenzamide, offers insight into the likely structural features.

For this compound, this technique would be expected to reveal:

The conformation of the cyclooctyl ring.

The planarity of the amide group.

The dihedral angle between the plane of the benzamide (B126) group and the phenyl ring.

The nature of intermolecular interactions, such as hydrogen bonding between the amide N-H and the carbonyl O of adjacent molecules, which would dictate the molecular packing in the crystal lattice.

Table 3: Illustrative Crystallographic Data for a Benzamide Analog (3-chloro-N-cyclohexylbenzamide)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₆ClNO |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 8.4963 (6) |

| b (Å) | 11.4891 (7) |

| c (Å) | 12.5318 (11) |

| V (ų) | 1223.29 (16) |

| Z | 4 |

Data from a related compound, 3-chloro-N-cyclohexylbenzamide, is presented for illustrative purposes.

Powder X-ray Diffraction for Polymorphic Forms and Phase Purity

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying the presence of different crystalline forms (polymorphs) and for assessing the phase purity of a synthesized material. Each polymorphic form of a compound will produce a unique PXRD pattern.

While no specific polymorphs of this compound have been documented, PXRD would be the primary technique to investigate their potential existence. The analysis would involve comparing the experimental diffraction pattern of a bulk sample to a calculated pattern derived from single-crystal X-ray data. Any significant differences would suggest the presence of other crystalline phases or impurities.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of 3 Chloro N Cyclooctylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a detailed picture of the electron distribution and orbital interactions within the 3-chloro-N-cyclooctylbenzamide molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and energies. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), are used to find the most stable three-dimensional arrangement of its atoms. These calculations yield optimized bond lengths, bond angles, and dihedral angles that represent the molecule's ground-state geometry. For instance, in a related molecule, 3-chloro-N-cyclohexylbenzamide, the dihedral angle between the mean plane of the amide group and the benzene (B151609) ring was determined to be 42.0(4)°. nih.gov Similar calculations for this compound would provide crucial information about the spatial relationship between the chloro-substituted benzene ring and the cyclooctyl group.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| C-N | ~1.35 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-H | ~120° | |

| Dihedral Angle | C-C-C=O | ~180° |

Note: These are typical values and the actual calculated values may vary based on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzamide (B126) moiety, while the LUMO would likely be distributed across the aromatic ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative energy values.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Typically, red areas signify regions of high electron density and negative potential (e.g., around the oxygen atom of the carbonyl group), which are susceptible to electrophilic attack. Blue areas represent electron-deficient regions with positive potential (e.g., around the amide hydrogen), indicating sites for nucleophilic attack. Analysis of the MEP surface for this compound would highlight the electronegative character of the carbonyl oxygen and the chlorine atom, as well as the electropositive nature of the amide proton.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules.

MD simulations are also invaluable for understanding how this compound behaves in a solution. By explicitly including solvent molecules in the simulation box, it is possible to model the solute-solvent interactions and their impact on the compound's conformation and aggregation. Furthermore, simulations of multiple this compound molecules can shed light on their self-association behavior, such as the formation of dimers or larger aggregates through intermolecular interactions like hydrogen bonding between the amide groups. In the crystal structure of the related 3-chloro-N-cyclohexylbenzamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The prediction of spectroscopic parameters using computational methods is a cornerstone of modern chemical analysis. It allows for the theoretical spectrum of a molecule to be calculated, which can then be used to interpret and validate experimental results. Techniques like Density Functional Theory (DFT) are commonly employed for this purpose. For this compound, this would involve creating a computational model of the molecule and calculating its various spectroscopic properties. However, specific theoretical and corresponding experimental datasets for this compound have not been documented in the available literature.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating molecular structure. Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and spin-spin coupling constants. This is typically achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework.

A computational study on this compound would involve optimizing the molecule's geometry and then performing GIAO calculations. The results would be presented in a table comparing the predicted chemical shifts against experimentally determined values. Since such a study has not been published, a representative data table remains hypothetical.

Table 1: Hypothetical Comparison of Theoretical and Experimental NMR Data for this compound No published data is available for this compound. The table below is a template for how such data would be presented.

| Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (N-H) | Data not available | Data not available |

| C (C=O) | Data not available | Data not available |

| C (Aromatic C-Cl) | Data not available | Data not available |

| C (Cyclooctyl CH-N) | Data not available | Data not available |

Vibrational Frequency Calculations for IR and Raman Spectral Interpretation

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational chemistry can calculate these vibrational frequencies, which correspond to the peaks in an experimental spectrum. DFT calculations are used to compute the harmonic frequencies and their corresponding intensities. These theoretical predictions are invaluable for assigning specific vibrational modes (e.g., C=O stretch, N-H bend, C-Cl stretch) to the observed experimental bands.

For this compound, this would allow for a detailed understanding of its molecular vibrations. A comparison between the calculated and observed frequencies would validate the accuracy of the computational model. As with the NMR data, specific studies containing these calculations for the title compound are absent from the literature.

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound No published data is available for this compound. The table below is a template for how such data would be presented.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | Data not available | Data not available |

| C=O Stretch | Data not available | Data not available |

| Aromatic C=C Stretch | Data not available | Data not available |

| C-Cl Stretch | Data not available | Data not available |

Reaction Mechanism Modeling using Computational Chemistry

Computational chemistry is also instrumental in modeling reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimentation alone. This involves mapping the potential energy surface of a reaction to understand how reactants are converted into products. For the synthesis of this compound (typically from 3-chlorobenzoyl chloride and cyclooctylamine), computational modeling could elucidate the precise pathway of the reaction. However, no such modeling studies for this specific reaction are currently available in scientific literature.

Transition State Identification and Calculation of Energy Barriers

A key aspect of reaction modeling is the identification of the transition state—the highest energy point along the reaction coordinate. Computational methods are used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy barrier, a critical factor determining the reaction rate.

For the formation of this compound, a computational study would model the nucleophilic attack of the cyclooctylamine nitrogen on the carbonyl carbon of 3-chlorobenzoyl chloride. This would involve calculating the energy barrier for the formation of the tetrahedral intermediate and its subsequent collapse to form the final amide product.

Table 3: Hypothetical Energy Profile for the Synthesis of this compound No published data is available for this reaction. The table below is a template for how such data would be presented.

| Species | Relative Energy (kcal/mol) |

| Reactants (3-chlorobenzoyl chloride + cyclooctylamine) | 0.0 (Reference) |

| Transition State 1 | Data not available |

| Tetrahedral Intermediate | Data not available |

| Transition State 2 | Data not available |

| Products (this compound + HCl) | Data not available |

Elucidation of Rate-Determining Steps and Reaction Selectivity

By calculating the energy barriers for all possible steps in a reaction mechanism, the rate-determining step (the one with the highest energy barrier) can be identified. This provides crucial information for optimizing reaction conditions. Furthermore, if a reaction can lead to multiple products, computational modeling can predict the reaction selectivity by comparing the activation energies of the competing pathways.

A theoretical investigation into the synthesis of this compound would confirm whether the formation or the collapse of the tetrahedral intermediate is the rate-determining step. While this reaction is generally straightforward, computational analysis could provide a quantitative understanding of its kinetics. At present, such a specific analysis for this compound has not been published.

Potential Academic Applications As a Chemical Building Block or Reagent in Organic Synthesis

Utilization in Multi-Step Organic Syntheses for Complex Molecular Architectures

The inherent functionalities of 3-chloro-N-cyclooctylbenzamide make it a candidate for incorporation into intricate, multi-step synthetic routes. The distinct reactive sites on the molecule can be addressed sequentially to build molecular complexity.

The chloro-substituted phenyl ring is a key handle for synthetic manipulation. The chlorine atom at the 3-position allows for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings could be employed to form new carbon-carbon and carbon-heteroatom bonds, transforming the simple chlorobenzamide core into more complex biaryl, styrenyl, or arylamine structures.

The amide group itself can participate in or direct further reactions. For instance, under specific conditions, intramolecular cyclization reactions could be envisioned, potentially leading to the formation of nitrogen-containing heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. The bulky cyclooctyl group could play a crucial role in influencing the regioselectivity of these transformations.

Below is an interactive table detailing potential transformations:

| Synthetic Strategy | Potential Reagents | Resulting Structure |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biphenyl derivative |

| Heck Reaction | Alkene, Pd catalyst, Base | Cinnamide-like structure |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynylbenzamide derivative |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-arylbenzamide derivative |

Role in Catalytic Systems (e.g., as a ligand component, if indicated by research)

While there is no specific research demonstrating the use of this compound as a ligand, benzamide (B126) derivatives, in general, possess the potential to coordinate with metal centers. The carbonyl oxygen and the amide nitrogen can act as Lewis bases. For this particular compound to be an effective ligand, it would likely require further functionalization to create a chelating effect. The steric bulk of the cyclooctyl moiety could influence the coordination geometry around a metal center, potentially leading to novel catalytic activities or selectivities.

Applications in Advanced Materials Science (e.g., as a monomer or component in polymers, if indicated by research)

In the field of materials science, molecules containing both rigid (the aromatic ring) and flexible (the cyclooctyl group) components can be precursors to polymers with interesting properties. If this compound were to be appropriately functionalized with a second reactive group, it could serve as a monomer in the synthesis of novel polyamides or other condensation polymers. The incorporation of the bulky cyclooctyl group could affect polymer chain packing, solubility, and thermal properties.

Development of Novel Synthetic Methodologies Employing this compound as a Reagent

The unique structure of this compound could be exploited in the development of new synthetic reactions. The amide functionality is known to be a directing group in C-H activation/functionalization reactions. It is conceivable that the N-cyclooctylbenzamide group could direct metalation to the ortho-positions (C2 or C6) of the benzene (B151609) ring, allowing for the introduction of new functional groups at these sites. The steric hindrance provided by the cyclooctyl group might afford different selectivity compared to smaller N-alkyl amides.

Future Research Directions and Unexplored Avenues for 3 Chloro N Cyclooctylbenzamide

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The known reactivity of benzamides and aryl chlorides provides a foundation for exploring novel transformations of 3-chloro-N-cyclooctylbenzamide. Future work could focus on leveraging its inherent structural features to uncover new synthetic pathways.

A primary area of interest is the activation of carbon-hydrogen (C–H) bonds. Modern catalytic methods could enable the selective functionalization of C–H bonds on both the benzoyl ring and the cyclooctyl moiety. While the amide group can act as a directing group, typically favoring ortho-substitution, the development of catalysts for meta-selective C–H functionalization is an active area of research that could be applied to the C-H bonds adjacent to the chloro substituent. nih.gov Furthermore, non-directed C-H activation could provide access to a range of substituted derivatives otherwise difficult to synthesize. nih.gov The use of traceless directing groups represents another advanced strategy that could be explored. rsc.org

The chloro-substituent serves as a versatile handle for classic and modern cross-coupling reactions. wikipedia.org While palladium-catalyzed couplings of aryl chlorides are well-established, future research could explore the use of more earth-abundant metal catalysts (e.g., nickel, iron) to forge new carbon-carbon and carbon-heteroatom bonds at this position. nih.govnih.gov Such reactions would dramatically expand the range of accessible analogues. Moreover, unconventional coupling partners and reaction mechanisms, such as decarboxylative couplings or reactions involving C-O bond activation in related phenol-derived substrates, could inspire new approaches. nih.govresearchgate.net

Finally, the amide bond itself, often considered robust, can participate in unique transformations. Cobalt-catalyzed redox-neutral annulation reactions, which have been demonstrated with N-chlorobenzamides, could be investigated. rsc.orgthieme-connect.com This would involve the synthesis of an N-chloro precursor of the title compound to build complex heterocyclic structures.

| Potential Transformation | Reactive Site | Key Methodologies | Potential Products |

| C-H Functionalization | Benzoyl Ring, Cyclooctyl Ring | Directed & Non-directed C-H Activation (Pd, Rh, Ru catalysis) | Aryl- and alkyl-functionalized derivatives |

| Cross-Coupling | C-Cl Bond | Suzuki, Stille, Buchwald-Hartwig, Sonogashira (Pd, Ni, Cu catalysis) youtube.com | Biaryls, alkylated arenes, anilines, alkynes |

| Annulation Reactions | Benzoyl C-H & Amide N-H | Transition Metal Catalysis (e.g., Co(III)) thieme-connect.com | Fused heterocyclic systems |

| Amide Bond Cleavage/Modification | -CONH- | Transamidation, Reductive Cleavage | Different amide or amine derivatives |

Integration into Modern Synthetic Methodologies, including Photoredox and Electrochemistry

Recent advances in synthetic methodology offer milder and more sustainable routes to chemical synthesis. Integrating this compound into photoredox and electrochemical protocols is a promising avenue for future research.

Visible-light photoredox catalysis enables a wide range of transformations under exceptionally mild conditions, often at room temperature. This methodology could be applied to this compound for reactions such as C–H functionalization, cross-coupling, and the generation of radical intermediates for addition reactions. nih.gov For instance, photoredox-mediated atom transfer radical addition (ATRA) could functionalize the cyclooctyl ring, or metallaphotoredox catalysis could facilitate challenging cross-coupling reactions at the chloro position. nih.gov The synthesis of amides from tertiary amines and carboxylic acids has also been achieved using photoredox catalysis, suggesting alternative synthetic routes to the title compound itself. acs.org

Electrochemistry offers another green and powerful tool for organic synthesis, using electricity to drive redox reactions and avoiding stoichiometric chemical oxidants or reductants. uniroma1.itresearchgate.net Electrosynthesis could be explored for both the formation and functionalization of this compound. For example, electrochemical methods could be developed for C-H amination or for mediating coupling reactions. acs.org The generation of reactive species under electrochemical control can provide unique selectivity compared to traditional methods.

| Methodology | Potential Application to this compound | Advantages | Representative Catalyst/System |

| Photoredox Catalysis | C-H Arylation/Alkylation, Reductive Dechlorination, Coupling Reactions | Mild conditions, high functional group tolerance, novel reactivity | Ru(bpy)₃²⁺, Ir[dF(CF₃)ppy]₂(dtbpy)PF₆, Organic Dyes acs.org |

| Electrochemistry | Synthesis via anodic oxidation, Reductive coupling, C-H functionalization | Avoids stoichiometric reagents, high selectivity, scalable | Undivided cell, sacrificial anode, mediator systems |

Development of Asymmetric Synthesis Methodologies Involving the Compound

The introduction of chirality into the structure of this compound could lead to derivatives with applications in stereoselective catalysis or medicinal chemistry. Future research should focus on developing methods to synthesize enantiomerically pure or enriched versions of this compound and its derivatives.

One direct approach involves the asymmetric synthesis of the cyclooctylamine precursor. rsc.org Various catalytic methods for the synthesis of chiral cyclic amines have been reported and could be adapted to produce enantiopure cyclooctylamine, which could then be coupled with 3-chlorobenzoyl chloride. researchgate.net

Alternatively, the prochiral C-H bonds on the cyclooctyl ring could be targeted in an asymmetric C-H functionalization reaction. Using a chiral catalyst, it may be possible to selectively functionalize one enantiotopic C-H bond, thereby creating a new stereocenter on the cyclooctyl ring. While challenging, advances in this field are making such transformations increasingly feasible.

Finally, the concept of atropisomerism, which arises from restricted rotation around a single bond, is a fascinating area of stereochemistry. While the N-cyclooctyl group may not provide sufficient steric hindrance to generate stable atropisomers at room temperature, exploring this possibility under different conditions or with modified substrates could be a novel research direction. Organocatalytic methods have been successfully employed for the atroposelective synthesis of other axially chiral benzamides. nih.gov

Advanced Spectroscopic Probes and In Situ Techniques for Reaction Monitoring

To fully understand and optimize the novel reactions proposed in the preceding sections, the use of advanced spectroscopic and in situ monitoring techniques is essential. These tools, often grouped under the umbrella of Process Analytical Technology (PAT), allow for real-time tracking of reaction progress, providing deep mechanistic insights. mt.comwikipedia.org

In situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for monitoring the concentration of reactants, intermediates, and products in real-time. mt.comspectroscopyonline.com For instance, in a cross-coupling reaction involving this compound, in situ FTIR could track the disappearance of the starting material and the appearance of the product by monitoring characteristic vibrational bands. mt.com This data allows for the precise determination of reaction kinetics and endpoints, facilitating process optimization.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide even more detailed structural information about species in the reaction mixture, including transient intermediates that might be difficult to isolate. This would be invaluable for elucidating the mechanisms of unconventional transformations.

| Technique | Information Gained | Application Example |

| In Situ FTIR (e.g., ReactIR) | Reaction kinetics, endpoint determination, intermediate detection | Monitoring the conversion of the C-Cl bond during a cross-coupling reaction. mt.com |

| In Situ Raman Spectroscopy | Complementary vibrational data, suitable for non-polar bonds | Observing changes in the aromatic ring substitution pattern. |

| In Situ NMR Spectroscopy | Detailed structural information, identification of transient species | Elucidating the mechanism of a novel C-H activation reaction. |

| Online HPLC | Separation and quantification of reaction components | Tracking product formation and impurity profiles during scale-up. |

Synergistic Approaches Combining Experimental and Computational Studies for Deeper Insight

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating discovery. For this compound, a synergistic approach can guide experimental design, rationalize observed outcomes, and predict new properties and reactivity. rsc.org

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of the molecule. ingentaconnect.com This can help predict the most likely sites for electrophilic or nucleophilic attack and rationalize the regioselectivity of C-H functionalization reactions. nih.govscispace.com Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-poor regions, offering a clear picture of the molecule's reactive sites. nih.gov

Furthermore, computational modeling can be used to simulate reaction mechanisms, calculate activation energies for different pathways, and predict the structures of transition states. researchgate.net This is particularly useful for understanding the selectivity of complex catalytic cycles, such as those in asymmetric synthesis or photoredox catalysis. For instance, DFT could help explain why a particular ligand in an asymmetric reaction leads to a high enantiomeric excess.

Spectroscopic properties can also be predicted computationally and compared with experimental data to confirm structural assignments. nih.govresearchgate.net Calculated NMR shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra can aid in the characterization of new derivatives of this compound. This synergy between theory and experiment will be crucial for efficiently exploring the chemical space around this versatile compound.

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-chloro-N-cyclooctylbenzamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic acyl substitution, where 3-chlorobenzoyl chloride reacts with cyclooctylamine. Key variables include solvent choice (e.g., acetone or dichloromethane), temperature control (reflux conditions at ~60–80°C), and stoichiometric ratios (1:1.2 molar ratio of acyl chloride to amine to ensure complete conversion). Catalysts like triethylamine or DMAP may accelerate the reaction. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product .

- Optimization : Reaction efficiency can be improved by monitoring via TLC or LC-MS to identify intermediates and byproducts. Adjusting solvent polarity (e.g., switching from THF to DMF) may enhance solubility of reactants.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- NMR : H and C NMR confirm the benzamide backbone and cyclooctyl substituent. The amide proton (N–H) typically appears at δ 8.5–9.5 ppm, while aromatic protons (3-chloro position) resonate at δ 7.3–7.8 ppm .

- IR : Strong C=O stretching (~1650–1680 cm) and N–H bending (~1550 cm) validate the amide linkage .

Q. What are the key steps in purifying this compound, and how to troubleshoot common impurities?

- Purification :

- Recrystallization : Use ethanol/water (70:30 v/v) with slow cooling to isolate high-purity crystals.

- Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) removes unreacted cyclooctylamine or acyl chloride byproducts.

Advanced Research Questions

Q. How do structural modifications at the cyclooctyl or benzamide groups affect the compound's coordination behavior with transition metals?

- Methodology : Modifying the cyclooctyl group (e.g., introducing electron-withdrawing substituents) alters ligand flexibility and donor capacity. For example, replacing cyclooctyl with a carbamothioyl group enables chelation with Ni(II) or Cu(II), forming octahedral complexes confirmed by UV-Vis (d-d transitions) and SCXRD (bond lengths: M–N ≈ 1.9–2.1 Å, M–S ≈ 2.3–2.5 Å) .

- Impact : Electron-rich substituents on the benzamide ring (e.g., nitro groups) enhance metal-binding affinity, as observed in redox-active Cu(II) complexes .

Q. How to address contradictions in reported biological activity data for this compound derivatives?

- Analysis : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or purity levels. For example, antibacterial activity discrepancies may stem from differences in bacterial strain susceptibility (Gram-positive vs. Gram-negative) .